
5-(3-Methyl-2-(3H)benzothiazolinylidene)-3-ethyl rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-297968 is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-297968 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core structure of WAY-297968.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of WAY-297968 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
WAY-297968 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
WAY-297968 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of WAY-297968 involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
WAY-297968 can be compared with other similar compounds to highlight its uniqueness:
WAY-297848: Another compound studied for its effects on amyloid diseases and synucleinopathies.
WAY-298068: Known for its potential in treating neurological disorders.
The uniqueness of WAY-297968 lies in its specific chemical structure and the resulting properties, which may offer advantages over similar compounds in certain applications.
Properties
Molecular Formula |
C13H12N2OS3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12N2OS3/c1-3-15-11(16)10(19-13(15)17)12-14(2)8-6-4-5-7-9(8)18-12/h4-7H,3H2,1-2H3 |
InChI Key |
BXNZOCAILBRXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C2N(C3=CC=CC=C3S2)C)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


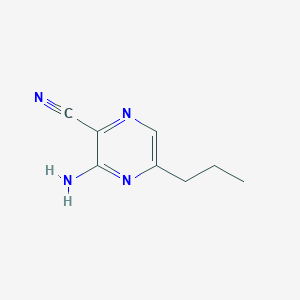
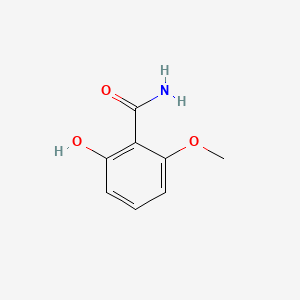

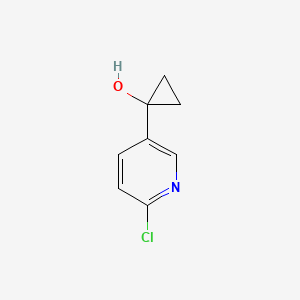


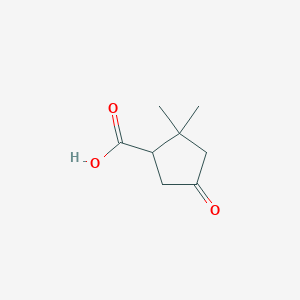
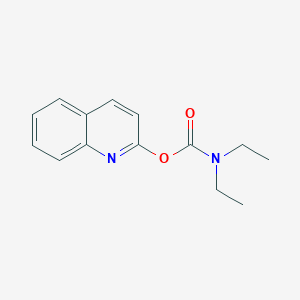
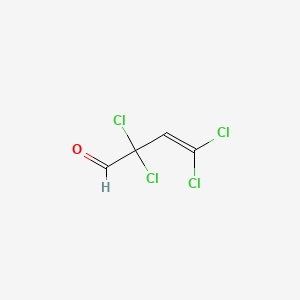
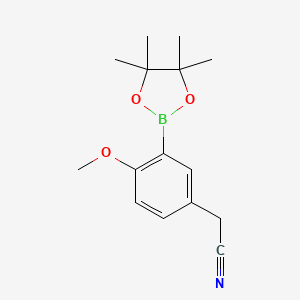
![7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8726387.png)
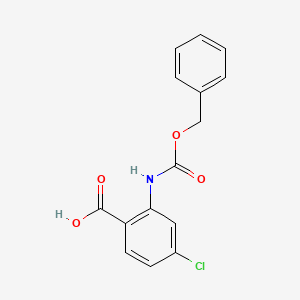
![N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C](/img/structure/B8726404.png)

